![molecular formula C11H10O4S B14180914 6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-62-3](/img/structure/B14180914.png)
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is an organic compound characterized by the presence of a furan ring, a benzene ring, and three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves the reaction of 2-furylmethanethiol with 1,2,4-trihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The furan ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activities. The furan ring and benzene ring provide structural stability and facilitate interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
6-(Furan-2-ylmethylsulfanyl)benzene-1,2,4-triol: Another isomer with slight structural differences.
Uniqueness
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is unique due to the presence of three hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
923267-62-3 |
|---|---|
Fórmula molecular |
C11H10O4S |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6-(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C11H10O4S/c12-7-4-9(13)11(14)10(5-7)16-6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
Clave InChI |
KPUDSVGSJJZOFM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSC2=CC(=CC(=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


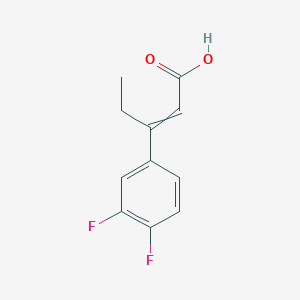
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
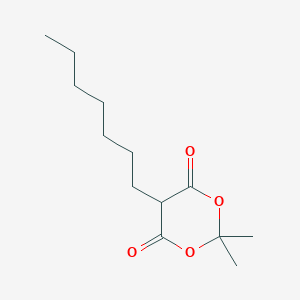
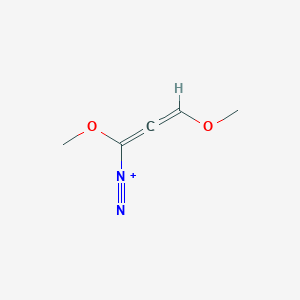
methanone](/img/structure/B14180864.png)

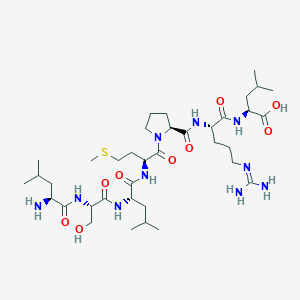
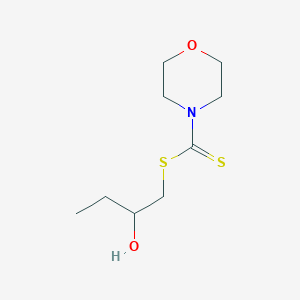

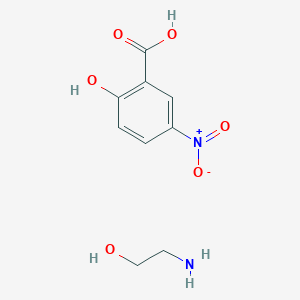
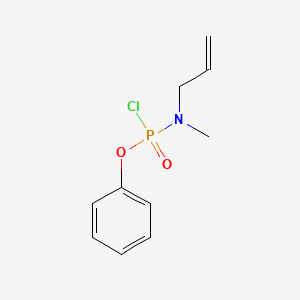
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
